molecular formula C21H18N2O5S B243988 N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B243988
M. Wt: 410.4 g/mol
InChI Key: SGEQSEZIVYTBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical trials for the treatment of cancer. MLN4924 inhibits the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, resulting in cancer cell death.

Mechanism of Action

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of NAE, which is responsible for the activation of the protein NEDD8. NEDD8 is involved in the process of protein degradation, specifically the degradation of proteins involved in cell cycle regulation and DNA damage repair. Inhibition of NAE leads to the accumulation of these proteins, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest, inhibits DNA damage repair, and promotes apoptosis. N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its specificity for NAE, which reduces the risk of off-target effects. However, N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a short half-life, which may limit its efficacy in vivo. Additionally, N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have cytotoxic effects on normal cells, which may limit its use in cancer treatment.

Future Directions

There are several potential future directions for research on N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide treatment. Finally, there is interest in exploring the use of N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy.
In conclusion, N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising small molecule inhibitor that has shown efficacy in preclinical trials for the treatment of cancer. Its specificity for NAE and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, its short half-life and cytotoxic effects on normal cells may limit its use in clinical settings.

Synthesis Methods

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is synthesized using a multi-step process involving the reaction of various reagents with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied in preclinical trials for its potential use as a cancer treatment. It has shown efficacy in a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H18N2O5S/c1-26-17-12-14(5-6-15(17)23-21(25)19-3-2-10-29-19)22-20(24)13-4-7-16-18(11-13)28-9-8-27-16/h2-7,10-12H,8-9H2,1H3,(H,22,24)(H,23,25)

InChI Key

SGEQSEZIVYTBEV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CS4

Origin of Product

United States

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